molecular formula C9H12FNO2 B13609348 (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol

(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13609348
M. Wt: 185.20 g/mol
InChI Key: FMKRZAPKYZMIJX-ZETCQYMHSA-N
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Description

(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated aromatic ring and an amino alcohol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the arylation of fluorinated ketones with arylboronic acids. This reaction is often catalyzed by rhodium (Rh) catalysts under an atmosphere of dry nitrogen gas. The reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds. These products can serve as intermediates in further synthetic processes .

Scientific Research Applications

(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorinated aromatic ring can enhance the compound’s stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1

InChI Key

FMKRZAPKYZMIJX-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@H](CO)N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CO)N

Origin of Product

United States

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